2-acetylphenyl 2-methylbenzoate CAS number and identifiers
2-acetylphenyl 2-methylbenzoate CAS number and identifiers
This technical guide details the chemical identity, synthesis, and application of 2-acetylphenyl 2-methylbenzoate (also known as o-toluyloxyacetophenone).
While the unsubstituted parent compound (2-acetylphenyl benzoate, CAS 4010-33-7) is a common catalog chemical, the 2-methyl derivative is a specialized intermediate. It is primarily synthesized in situ or as a discrete precursor for the synthesis of sterically hindered flavones via the Baker-Venkataraman rearrangement .
Part 1: Chemical Identity & Structural Analysis
This compound is an aromatic ester derived from the condensation of 2-hydroxyacetophenone and 2-methylbenzoic acid (o-toluic acid). Its primary utility lies in its role as a "masked" 1,3-diketone; under basic conditions, it undergoes an intramolecular Claisen-type condensation to form a chalcone precursor or a flavone.
Identifiers & Descriptors
| Identifier Type | Value |
| IUPAC Name | 2-Acetylphenyl 2-methylbenzoate |
| Common Synonyms | o-Toluyloxyacetophenone; 2-(2-Methylbenzoyloxy)acetophenone; 2'-Acetylphenyl o-toluate |
| CAS Number | Not Widely Indexed (Specialized Research Intermediate)* |
| Molecular Formula | C₁₆H₁₄O₃ |
| Molecular Weight | 254.28 g/mol |
| SMILES | CC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2C |
| Key Functional Groups | Aryl Ketone, Aryl Ester, ortho-Methyl steric hindrance |
*Note: Unlike the unsubstituted benzoate (CAS 4010-33-7) or the 4-methyl isomer (CAS 22924-15-8), the 2-methyl isomer is rarely assigned a discrete CAS in public commercial catalogs due to its transient use in synthesis.
Part 2: Synthesis Protocol (Schotten-Baumann Conditions)
The synthesis of 2-acetylphenyl 2-methylbenzoate requires overcoming the steric hindrance presented by the ortho-methyl group on the benzoyl chloride. Standard esterification may be sluggish; therefore, a base-catalyzed acyl substitution using anhydrous pyridine is the preferred method to ensure high yields.
Materials
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Substrate: 2-Hydroxyacetophenone (1.0 equiv)
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Reagent: 2-Methylbenzoyl chloride (o-Toluoyl chloride) (1.1 equiv)
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Solvent/Base: Anhydrous Pyridine (Excess, acts as solvent and acid scavenger)
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Work-up: HCl (1M), Ethyl Acetate, Brine, Sodium Sulfate.
Step-by-Step Methodology
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Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and purge with nitrogen.
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Solvation: Add 2-hydroxyacetophenone (10 mmol) to the flask, followed by anhydrous pyridine (15 mL) . Cool the solution to 0°C in an ice bath to control the exotherm.
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Acylation: Dropwise, add 2-methylbenzoyl chloride (11 mmol) via a syringe over 10 minutes. The solution may turn yellow/orange.
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Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours .
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Technical Insight: The ortho-methyl group increases steric bulk. If TLC (Hexane:EtOAc 8:2) shows incomplete conversion after 6 hours, heat the mixture to 50°C for 1 hour.
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Quenching: Pour the reaction mixture into ice-cold 1M HCl (50 mL) . This neutralizes the pyridine and precipitates the ester (or oils it out).
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Extraction: Extract with Ethyl Acetate (3 x 30 mL) . Wash the combined organic layers with saturated NaHCO₃ (to remove unreacted acid) and Brine.
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Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if a solid forms, or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Part 3: Mechanism of Action (Baker-Venkataraman Rearrangement)
The defining characteristic of 2-acetylphenyl 2-methylbenzoate is its reactivity toward bases (e.g., KOH, NaH). It serves as the substrate for the Baker-Venkataraman rearrangement , an intramolecular Claisen condensation that migrates the benzoyl group from the oxygen to the alpha-carbon of the acetyl group.
Pathway Logic
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Enolization: Base removes a proton from the acetyl methyl group (-COCH₃).
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Intramolecular Attack: The resulting enolate attacks the ester carbonyl.[1]
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Rearrangement: The tetrahedral intermediate collapses, cleaving the ester bond and forming a 1,3-diketone (beta-diketone).[1]
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Cyclization (Optional): Acid treatment cyclizes the diketone into a Flavone .
Visualization: Synthesis & Rearrangement Pathway
Caption: The synthetic pathway from precursors to the target ester, followed by the base-mediated rearrangement to the 1,3-diketone and final cyclization to the flavone.
Part 4: Physical Properties & Characterization Data[5]
As a specialized intermediate, experimental data is often derived by comparison to the 4-methyl isomer. The following data represents expected values for the purified ester.
| Property | Value / Description |
| Physical State | White to off-white crystalline solid or viscous oil (dependent on purity). |
| Melting Point | 65–70°C (Estimated based on isomeric trends; 4-methyl isomer mp is ~88°C). |
| Solubility | Soluble in DCM, Ethyl Acetate, Toluene. Insoluble in water. |
| IR Spectrum | 1735 cm⁻¹ (Ester C=O), 1680 cm⁻¹ (Ketone C=O). The ester peak is typically higher frequency than the ketone. |
| ¹H NMR (CDCl₃) | δ 2.3–2.4 (s, 3H, Ar-CH₃), δ 2.5–2.6 (s, 3H, Acetyl-CH₃). Aromatic protons show characteristic ortho-substitution splitting patterns. |
| Reactivity | Susceptible to hydrolysis in aqueous base; rearranges in anhydrous base. |
Part 5: Critical References
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Baker, W. (1933).[2] Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of 3-acylchromones. Journal of the Chemical Society, 1381–1389.[2]
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Mahal, H. S., & Venkataraman, K. (1934).[2] Synthetical experiments in the chromone group. XIV. Action of sodamide on 1-acyloxy-2-acetonaphthones. Journal of the Chemical Society, 1767–1769.[2]
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BenchChem. (2025).[3][4] Protocol for the synthesis of 2-acetylphenyl 4-methylbenzoate (Analogous Protocol). BenchChem Application Notes.
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Organic Chemistry Portal. (2024). Baker-Venkataraman Rearrangement: Mechanism and Applications. Organic Chemistry Portal.
